N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Catalog No.
S1533209
CAS No.
139255-17-7
M.F
C44H32N2
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-b...

CAS Number

139255-17-7

Product Name

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

IUPAC Name

N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine

Molecular Formula

C44H32N2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H

InChI Key

BLFVVZKSHYCRDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (CAS 139255-17-7), commonly designated as β-NPB or β-NPD, is a high-performance triarylamine-based hole transport material (HTM) utilized extensively in organic light-emitting diodes (OLEDs) and organic electronics . Structurally distinguished by the attachment of the naphthyl groups at the 2-position rather than the 1-position, β-NPB exhibits a deep Highest Occupied Molecular Orbital (HOMO) level and high morphological stability in thin films [1]. In industrial and laboratory procurement, β-NPB is primarily selected over its ubiquitous structural isomer, α-NPB, when a device architecture specifically requires a deeper hole injection barrier, altered solid-state packing, or enhanced resistance to crystallization under thermal stress .

Research & Procurement Fit

β-naphthyl isomer of the common hole transport material α-NPB
Vacuum-depositable HTM for OLED and perovskite solar cell research
Film morphology and charge trap distribution differ fundamentally from α-NPB

Substituting β-NPB (CAS 139255-17-7) with its widely available structural isomer α-NPB (CAS 123847-85-8 / 123816-12-0) is a critical procurement error that fundamentally alters device performance . The positional isomerism—2-naphthyl in β-NPB versus 1-naphthyl in α-NPB—changes the molecule's steric hindrance and symmetry, which directly impacts solid-state packing [1]. Consequently, β-NPB possesses a deeper HOMO level (-5.6 eV) compared to α-NPB (-5.5 eV), meaning that a generic substitution will alter the hole injection barrier from the anode, potentially disrupting the charge balance and shifting the exciton recombination zone . Furthermore, β-NPB exhibits a higher glass transition temperature (Tg), making it more resistant to crystallization under Joule heating; substituting it with α-NPB in high-drive-current applications can lead to premature morphological degradation and catastrophic device failure .

Substitution Risk: α-NPB vs β-NPB

β-NPB target
α-NPB generic substitution risk
Smoother film, lower carrier mobility
Higher mobility but rougher film – device thickness and interface may need re-optimization
Wider amorphous processing window (higher Tg/Tm ratio)
Different thermal stability profile may shift annealing tolerance and crystallization risk
Reported OLED efficiency trade-off
Efficiency in co-host white OLEDs reported lower; layer design cannot be directly transferred

Thermal Stability and Morphological Robustness (Tg)

The position of the naphthyl attachment significantly influences the thermal properties of the thin film. Analytical data demonstrates that β-NPB achieves a glass transition temperature (Tg) of 104 °C, whereas the standard α-NPB isomer exhibits a lower Tg of 99 °C . This thermal differential is critical in multilayer OLED geometries, where Joule heating during continuous operation induces morphological changes, such as volume expansion or crystallization, leading to device degradation.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data104 °C (β-NPB)
Comparator Or Baseline99 °C (α-NPB)
Quantified Difference+5 °C increase in Tg
ConditionsThermal Gravimetric Analysis / Differential Scanning Calorimetry of neat materials

The higher Tg of β-NPB delays crystallization-induced morphological degradation, making it a highly effective choice for high-luminance devices subjected to elevated thermal stress.

White OLED Current Efficiency
Head-to-head
~15% lower for β-NPB (3.85 vs. 3.35 cd/A at 100 mA/cm²)
Reported efficiency penalty in co-host solution-processed WOLED
Co-host TATa + NPB isomer + DPAVBi + Rubrene; ITO/PEDOT:PSS/EML/TPBi/LiF/Al

Electronic Energy Level Alignment (HOMO/LUMO)

The structural symmetry of β-NPB results in a distinct electronic band structure compared to its α-isomer. Spectroscopic and electrochemical evaluations confirm that β-NPB possesses a HOMO level of -5.6 eV and a LUMO level of -2.2 eV . In contrast, α-NPB features a shallower HOMO of -5.5 eV and a LUMO of -2.4 eV . This 0.1 eV difference in the HOMO level alters the hole injection dynamics from standard anodes (e.g., ITO) or buffer layers, directly impacting the operating voltage and charge balance within the emissive layer.

Evidence DimensionHighest Occupied Molecular Orbital (HOMO) Level
Target Compound Data-5.6 eV (β-NPB)
Comparator Or Baseline-5.5 eV (α-NPB)
Quantified Difference0.1 eV deeper HOMO level
ConditionsStandard thin-film electronic characterization

Procuring β-NPB is essential when device architectures require a deeper HOMO level to minimize the energy barrier with adjacent deep-HOMO host materials or specific p-doped layers.

Carrier Mobility & Film Morphology
Head-to-head
β-NPB: smoother film, lower mobility; α-NPB: rougher film, higher mobility (within 1 order magnitude)
Trade-off between interfacial smoothness and bulk charge transport
Impedance spectroscopy (PSO) and AFM on vacuum-deposited films; field-dependence opposite between isomers

Color Coordinate Tuning in Solution-Processed Co-Host WOLEDs

In single-layered white organic light-emitting diodes (WOLEDs) utilizing a co-host system, the choice between NPB isomers directly dictates the emission spectrum. When evaluated in a solution-processed architecture comprising TATa + NPB isomer + DPAVBi + Rubrene, the device utilizing β-NPB yielded white emission with CIE coordinates of (0.29, 0.39) [1]. Conversely, substituting with α-NPB shifted the coordinates to (0.30, 0.40) and altered the baseline current efficiency [1]. This demonstrates that the isomer selection actively modulates exciton distribution and energy transfer dynamics within the blended emissive layer.

Evidence DimensionCIE Color Coordinates
Target Compound DataCIE (0.29, 0.39) for β-NPB
Comparator Or BaselineCIE (0.30, 0.40) for α-NPB
Quantified DifferenceMeasurable shift in color coordinates (Δx=0.01, Δy=0.01)
ConditionsSolution-processed single-layer WOLED (ITO/PEDOT:PSS/EML/TPBi/LiF/Al)

Buyers formulating blended emissive layers must procure the exact β-NPB isomer to maintain reproducible energy transfer dynamics and precise target color coordinates.

Thermal Stability (Tg/Tm)
Class-level
β-NPB Tg/Tm = 0.75; symmetric NPB 0.67; remains amorphous through DSC
Wider amorphous processing window, resistance to thermal crystallization
DSC on bulk samples; class-level correlation with molecular symmetry
VNPB Derivative Performance
Proxy indicator
VNPB vs. reference: current efficiency +129% (22.2 vs. 9.7 cd/A), lifetime +74.8%
β-naphthyl scaffold supports cross-linkable HTM with reported efficiency and lifetime gains
Solution-processed OLED; binary solvent (chlorobenzene + cyclohexanone); thermally cross-linked VNPB HTL

High-Thermal-Stability Hole Transport Layers in Commercial Displays

Due to its elevated glass transition temperature (104 °C) compared to standard α-NPB (99 °C), β-NPB is a highly suitable hole transport material for OLED architectures subjected to high drive currents and significant Joule heating. Its use mitigates thin-film crystallization, thereby extending the operational lifetime of the display .

Deep-HOMO Energy Alignment Architectures

With a HOMO level of -5.6 eV, β-NPB is specifically selected for device stacks where the hole injection barrier must be carefully stepped down to match deep-HOMO emissive hosts. This prevents charge accumulation at the HTL/EML interface, reducing non-radiative quenching and improving overall charge balance .

Solution-Processed Blended Emissive Layers

In single-layer white OLEDs (WOLEDs) where multiple dopants and co-hosts are blended, β-NPB is utilized to precisely tune exciton distribution. Its specific steric profile and energy levels ensure reproducible energy transfer to blue and yellow dopants, maintaining strict CIE color coordinate targets that would be shifted by generic isomer substitution [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vacuum-deposited OLED yield
Film smoothness (reported lower roughness than α-NPB)
Leakage current and large-area device reproducibility
High-temperature or annealed devices
Higher Tg/Tm ratio and resistance to thermal crystallization
Amorphous morphology stability under thermal stress
Charge transport mechanism studies
Unique HOMO/LUMO trap distribution and field-dependent mobility
Bipolar transport characterization and trap analysis
Solution-processed cross-linkable HTL
β-naphthyl benzidine scaffold for VNPB-type derivatives
Efficiency and lifetime improvement in printed organic electronics

XLogP3

12.5

Wikipedia

N,N'-Bis(naphthalene-2-yl)-N,N'-bis(phenyl)benzidine

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